Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
Description
Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a synthetic organic compound featuring a piperazine core modified with a 3-chlorobenzoyl carbamothioyl group and an ester-linked propyl acetate side chain. Its structure integrates multiple functional motifs:
- Piperazine ring: A six-membered diamine ring, often used in pharmaceuticals for its conformational flexibility and hydrogen-bonding capacity.
- 3-Chlorobenzoyl moiety: Aromatic chlorination may improve lipophilicity and metabolic stability.
- Propyl acetate ester: Likely influences solubility and bioavailability.
Properties
IUPAC Name |
propyl 2-[1-[(3-chlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-2-8-25-14(22)10-13-16(24)19-6-7-21(13)17(26)20-15(23)11-4-3-5-12(18)9-11/h3-5,9,13H,2,6-8,10H2,1H3,(H,19,24)(H,20,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLOZDYGONUBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate typically involves multiple steps:
Formation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride.
Synthesis of the piperazine derivative: The piperazine ring is functionalized with the 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the carbamothioyl group: This step involves the reaction of the piperazine derivative with thiourea.
Esterification: Finally, the esterification of the resulting compound with propyl acetate is carried out under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like meta-chloroperbenzoic acid (MCPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in biological pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure. Below is a comparative analysis with related molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Functional Diversity :
- The target compound combines sulfur (carbamothioyl) and chlorine (3-Cl-benzoyl) for dual reactivity, contrasting with simpler esters like 2-(1-methoxy)propyl acetate .
- Compared to Chloropropylate (a dichlorinated pesticide), the target’s piperazine core may enable selective biological interactions .
Bioactivity Hypotheses: The carbamothioyl group resembles thiol-containing molecules in (e.g., 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid), which are known for metal chelation . Piperazine derivatives in (e.g., N-(3-carboxy-1-oxopropyl)-...ethyl ester) are linked to protease inhibition, implying the target compound could modulate similar pathways .
Physicochemical Properties :
- The propyl acetate chain likely enhances solubility compared to purely aromatic analogs (e.g., Chloropropylate) but reduces volatility relative to smaller esters like methyl acetate .
Research Findings and Limitations
- Synthetic Challenges : The carbamothioyl group may introduce synthetic complexity due to sulfur’s sensitivity to oxidation, requiring inert conditions akin to those for thiol-containing pharmaceuticals .
- Biological Data Gap: No direct pharmacological studies are available in the provided evidence. However, piperazine-based drugs (e.g., antihistamines, antipsychotics) and chlorinated aromatics (e.g., Chloropropylate) suggest plausible therapeutic or agrochemical applications .
Biological Activity
Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈ClN₃O₃S
- Molar Mass : 335.83 g/mol
- Chemical Structure : The compound features a piperazine ring, a chlorobenzoyl group, and a propyl acetate moiety, contributing to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoylthiourea have been shown to possess activity against various bacterial strains, including multi-drug resistant Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoylthiourea derivative | E. coli | 32 µg/mL |
| Propyl 2-(3-benzoylthioureido)acetate | Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of similar piperazine derivatives has been documented in various studies. For example, compounds containing the piperazine moiety have shown cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Piperazine Derivatives in Cancer Treatment
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of piperazine derivatives against human cancer cell lines. The results demonstrated that these compounds could inhibit tumor growth by modulating key signaling pathways involved in cell survival and proliferation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell growth.
- Modulation of Cell Signaling Pathways : By interacting with cellular receptors or signaling molecules, the compound may alter pathways that lead to apoptosis in cancer cells.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
